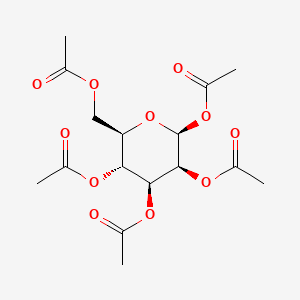

甘露吡喃糖,五乙酸酯,β-d-

描述

Beta-D-Mannopyranose pentaacetate is a chemical compound with the molecular formula C16H22O11 . It is used in the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases . It is also used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

Synthesis Analysis

The synthesis of Mannopyranose, pentaacetate, beta-d- involves several steps. In one study, the doubly 13C-isotope labeled α-D-[1,2-13C2]Manp-(1→4)-α-D-Manp-OMe was synthesized to facilitate conformational analysis based on 13C, 13C coupling constants . Another study mentioned the use of diisobutylaluminium hydride reduction of D-glucose-derived chiral synthon .Molecular Structure Analysis

The molecular structure of Beta-D-Mannopyranose pentaacetate consists of 16 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . The average mass is 390.339 Da and the monoisotopic mass is 390.116211 Da .Chemical Reactions Analysis

Beta-D-Mannopyranose pentaacetate is used in chemical reactions for glycosylation . It has been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .Physical And Chemical Properties Analysis

The physical and chemical properties of Beta-D-Mannopyranose pentaacetate include an average mass of 390.339 Da and a monoisotopic mass of 390.116211 Da . More detailed physical and chemical properties were not found in the search results.科学研究应用

Glycosylation Studies

This compound is extensively used in glycosylation reactions due to its protected hydroxyl groups, which allow for selective deprotection and subsequent glycosidic bond formation . This is crucial in the synthesis of complex carbohydrates and glycoconjugates.

Selectin-Mediated Cell Adhesion Inhibitors

Researchers have utilized 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose in the development of synthetic inhibitors that can disrupt selectin-mediated cell adhesion . This has implications in treating inflammatory diseases and cancer metastasis.

Spiroketal Glycosides Synthesis

The compound serves as a precursor in the stereospecific synthesis of spiroketal glycosides . These structures are significant in medicinal chemistry due to their presence in numerous bioactive natural products .

Preparation of Glycopyranoside Phosphates

It is used for preparing glycopyranoside phosphates , which are studied for their role in modulating T-lymphocyte activity and could provide insights into treatments for T-lymphocyte-mediated inflammatory diseases .

作用机制

Target of Action

The primary targets of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose are selectins , a family of cell adhesion molecules . These molecules play a crucial role in the body’s immune response, mediating the interaction between leukocytes (white blood cells) and endothelial cells (cells that line the blood vessels) .

Mode of Action

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose interacts with its targets by acting as a glycosylation agent . Glycosylation is a process where a carbohydrate (in this case, mannopyranose) is attached to a target molecule, altering its properties. This compound has been used in studies assessing novel synthetic inhibitors of selectin-mediated cell adhesion .

Biochemical Pathways

The compound affects the cell adhesion pathway by inhibiting the action of selectins . This can potentially disrupt the recruitment of leukocytes to sites of inflammation, a key step in the body’s immune response .

Result of Action

By inhibiting selectin-mediated cell adhesion, 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose could potentially modulate the body’s immune response . This could have implications for the treatment of inflammatory diseases, although more research is needed to fully understand these effects .

Action Environment

The action, efficacy, and stability of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that it may be more effective in non-polar environments. Additionally, like many organic compounds, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability .

未来方向

属性

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RBGFHDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose | |

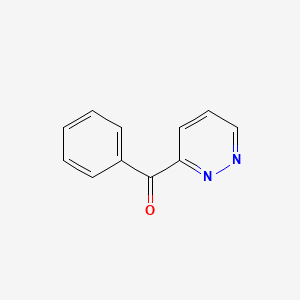

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

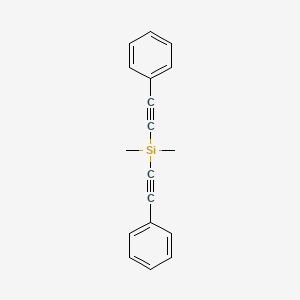

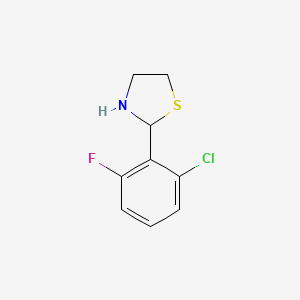

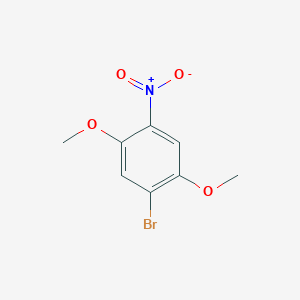

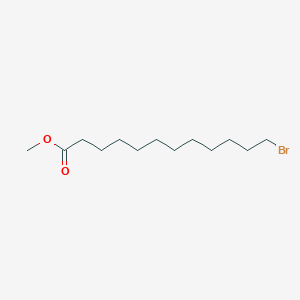

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)